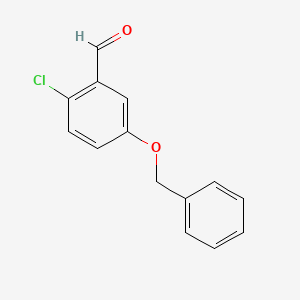

5-(Benzyloxy)-2-chlorobenzaldehyde

Description

Contextual Significance of Substituted Benzaldehydes in Chemical Building Blocks

Substituted benzaldehydes are organic compounds that feature a benzaldehyde (B42025) structure with additional atoms or groups attached. wisdomlib.org They are pivotal in numerous synthetic processes. wisdomlib.org Their importance stems from the reactivity of the aldehyde group, which readily participates in a variety of chemical transformations. These include condensations, oxidations, reductions, and additions of nucleophiles. Furthermore, the benzene (B151609) ring can undergo electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

The nature and position of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the aldehyde group and the ring itself. Electron-withdrawing groups, such as the chloro group in 5-(Benzyloxy)-2-chlorobenzaldehyde, can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can have the opposite effect. This tunability makes substituted benzaldehydes invaluable as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ontosight.ai

Strategic Role of this compound and Related Analogs as Synthetic Intermediates

This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of more complex organic molecules. smolecule.com The benzyloxy group can act as a protecting group for a hydroxyl function, which can be deprotected at a later synthetic stage. The chloro substituent provides a handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups.

The aldehyde functionality itself is a gateway to a multitude of chemical transformations. For instance, it can be converted into an alcohol, a carboxylic acid, an imine, or a new carbon-carbon bond via reactions like the Wittig or Grignard reaction. This trifunctional nature—the reactive aldehyde, the versatile chloro group, and the protective benzyloxy group—makes this compound a highly strategic intermediate.

Research has shown that derivatives of benzyloxybenzaldehyde have potential applications in medicinal chemistry. For example, certain 2-(benzyloxy)benzaldehyde (B185962) derivatives have exhibited significant anticancer activity. nih.gov The structural modifications on the benzyloxy moiety can influence the potency of these compounds. smolecule.com

Overview of Current Research Trends in Functionalized Benzaldehydes

The field of functionalized benzaldehydes is an active area of research, with a focus on developing novel synthetic methodologies and exploring new applications. A significant trend is the development of C-H functionalization reactions. researchgate.netacs.orgnih.gov These methods allow for the direct modification of carbon-hydrogen bonds on the benzaldehyde ring, offering a more atom-economical and efficient way to synthesize complex substituted benzaldehydes compared to traditional methods that often require pre-functionalized starting materials. researchgate.net

Another area of intense research is the synthesis of functionalized benzaldehydes for use in materials science and as fluorescent probes. researchgate.netscielo.br For example, benzaldehyde-functionalized ionic liquids have been synthesized and their transformations into other functional groups have been demonstrated. researchgate.net Furthermore, benzaldehyde-pyrazoline hybrids are being developed for the functionalization of polymers with fluorescent pendant moieties. scielo.br

The development of one-pot, multi-step synthetic procedures for preparing functionalized benzaldehydes is also a key research focus. acs.org These methods improve efficiency and reduce waste by minimizing the number of purification steps.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 38544-16-0 |

| Molecular Formula | C14H11ClO2 |

| Molecular Weight | 246.69 g/mol cymitquimica.comchemicalbook.com |

| Purity | 95% cymitquimica.com |

| Synonyms | Benzaldehyde, 5-Chloro-2-(Phenylmethoxy)- cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

2-chloro-5-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C14H11ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

VEIWWFBTDZYPQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 2 Chlorobenzaldehyde and Analogs

Historical Development of Benzaldehyde (B42025) Functionalization Routes

The journey to synthesize complex benzaldehyde derivatives like 5-(benzyloxy)-2-chlorobenzaldehyde is built upon a rich history of benzaldehyde functionalization. Early methods for benzaldehyde synthesis date back to 1803, when it was first extracted from bitter almonds. wikipedia.orgbritannica.com The first synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org

Historically, the functionalization of the benzaldehyde ring has been a focal point of organic synthesis. Traditional methods for producing benzaldehyde derivatives often involved harsh conditions and toxic reagents. rjpn.org Key historical reactions that laid the groundwork for more complex syntheses include:

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid with a catalyst to introduce an aldehyde group onto an aromatic ring. chemicalbook.com

Gattermann Reaction: A variation that uses hydrogen cyanide and hydrogen chloride. chemicalbook.com

Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride to an aldehyde. ncert.nic.inbyjus.com

Stephen Reaction: This reaction reduces nitriles to imines, which are then hydrolyzed to form aldehydes. ncert.nic.in

Oxidation of Toluene (B28343): Industrial-scale production of benzaldehyde has often relied on the oxidation of toluene. chemicalbook.com

These foundational methods, while effective, often lacked the precision required for synthesizing highly substituted and functionalized benzaldehydes and have been largely superseded by more advanced and selective techniques.

Regioselective Chlorination and Etherification Strategies in Benzaldehyde Synthesis

The synthesis of this compound requires precise control over the placement of both the chloro and benzyloxy groups on the benzaldehyde ring. This is achieved through regioselective reactions.

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the reaction of a hydroxybenzaldehyde with a benzyl (B1604629) halide in the presence of a base. For instance, 4-(benzyloxy)benzaldehyde (B125253) can be synthesized by reacting 4-hydroxybenzaldehyde (B117250) with benzyl bromide and potassium carbonate in ethanol. nih.gov The choice of solvent and base is crucial for optimizing the yield and preventing side reactions.

Table 1: Methods for Introducing the Benzyloxy Moiety

| Starting Material | Reagents | Conditions | Yield | Key Features |

| Salicylaldehyde | Benzyl alcohol, Acid catalyst | Varies | ~44% | Common method, requires reflux. |

| 4-Hydroxybenzaldehyde | Benzyl bromide, K₂CO₃, Ethanol | Reflux | Not specified | Standard Williamson ether synthesis. |

| 4-(Benzyloxy)phenol | Paraformaldehyde, MgCl₂ | Ambient to reflux | ~72% | Formylation of a pre-benzylated phenol. |

This table is generated based on available data and may not be exhaustive.

Position-Specific Halogenation (e.g., ortho, meta, para-chlorination)

Achieving position-specific chlorination on a benzaldehyde ring is a significant synthetic challenge. The directing effect of the aldehyde group, which is meta-directing, often complicates the synthesis of ortho- and para-substituted products. youtube.comchegg.com

Ortho-Chlorination: Direct ortho-chlorination of benzaldehydes can be achieved using specialized reagents and catalysts. For example, palladium-catalyzed ortho C-H hydroxylation has been demonstrated using a transient directing group. acs.org Another approach involves the chlorination of o-chlorotoluene followed by hydrolysis. google.comgoogle.com

Meta-Chlorination: The direct chlorination of benzaldehyde in the presence of a Lewis acid catalyst like anhydrous ferric chloride typically yields m-chlorobenzaldehyde. youtube.comdissertationtopic.net

Para-Chlorination: The synthesis of p-chlorobenzaldehyde often starts from p-chlorotoluene, which is then chlorinated at the methyl group and subsequently hydrolyzed. orgsyn.orggoogle.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. rjpn.orgosaka-u.ac.jp This includes the use of greener catalysts, solvents, and energy sources.

Catalytic Synthesis Pathways (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of functionalized benzaldehydes. acs.org These methods offer high selectivity and functional group tolerance. For example, palladium catalysts have been used in the synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org Palladium-catalyzed reactions have also been employed for the carbonylative synthesis of chromenones from salicylic (B10762653) aldehydes and benzyl chlorides. nih.gov Furthermore, a palladium-catalyzed method for producing C-1 deuterated aldehydes has been developed, showcasing the versatility of this approach. acs.org

Electrochemical Synthesis for Sustainable Production

Electrochemical methods are gaining traction as a green alternative for organic synthesis. rsc.org Electrosynthesis can reduce the need for hazardous reagents and minimize waste. The electrochemical synthesis of benzaldehyde derivatives from toluene compounds has been reported, offering a simple and rapid method with high selectivity. google.com Another study demonstrated the direct synthesis of high-purity benzaldehyde from the electrooxidation of benzyl alcohol, which avoids overoxidation and simplifies purification. azom.com The electrocatalytic oxidation of benzaldehyde to benzoic acid using gold nanoparticles on titanium dioxide has also been explored as an energy-efficient process. mdpi.com These methods align with the principles of green chemistry by utilizing cleaner energy and resources. rsc.orgazom.com

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. mdpi.com For the synthesis of substituted benzaldehydes, microwave irradiation has been successfully employed in various reactions such as oxidations, formylations, and cross-coupling reactions. mdpi.comsemanticscholar.org

In the context of synthesizing analogs, microwave irradiation has been used to enhance the cyclization of 2-aminophenols and benzaldehydes to produce benzoxazoles and in the synthesis of flavonoid derivatives. nih.gov For instance, the synthesis of dibenzylidenecyclohexanone derivatives through a crossed aldol (B89426) condensation of substituted benzaldehydes and cyclohexanone (B45756) was achieved in just 2 minutes under microwave irradiation, yielding products in the range of 93-100%. ugm.ac.id Such methods highlight the potential for rapid, high-yield synthesis of complex molecules derived from substituted benzaldehydes.

Interactive Table: Microwave-Assisted Synthesis of Benzaldehyde Analogs

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |

| Benzaldehyde, Cyclohexanone | NaOH, MW | (2E,6E)-Dibenzylidenecyclohexanone | 2 min | 98 |

| 4-Methoxybenzaldehyde, Cyclohexanone | NaOH, MW | (2E,6E)-Bis(4-methoxybenzylidene)cyclohexanone | 2 min | 100 |

| 3,4-Dimethoxybenzaldehyde, Cyclohexanone | NaOH, MW | (2E,6E)-Bis(3,4-dimethoxybenzylidene)cyclohexanone | 2 min | 93 |

| 2-Amino-4-chlorophenol, Benzaldehyde | [CholineCl][oxalic acid], MW (130°C) | 5-Chloro-2-phenylbenzoxazole | 15 min | 94 (conversion) |

This table is generated based on data from analogous reactions and is for illustrative purposes.

Ultrasonic Irradiation Methods:

Sonochemistry, the application of ultrasound to chemical reactions, derives its effects from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. acs.org This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the generation of highly reactive species and a significant enhancement of reaction rates. acs.org

Ultrasonic irradiation has been shown to be effective in promoting a variety of synthetic transformations leading to benzaldehyde analogs. For example, it has been used to accelerate the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazole derivatives from o-phenylenediamine (B120857) and aromatic aldehydes in aqueous media. researchgate.net In some cases, ultrasound can promote reactions that are otherwise difficult to achieve, such as the condensation of less reactive aldehydes. researchgate.net The use of ultrasound often leads to shorter reaction times and higher yields under milder conditions compared to silent (non-irradiated) reactions. mdpi.com

Optimization of Synthetic Procedures and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, more practical production requires careful optimization of the reaction conditions and consideration of scale-up challenges. The primary goals are to maximize yield and selectivity while ensuring the final product meets the required purity specifications.

Yield and Selectivity Enhancement in Multi-Step Synthesis

Key Optimization Strategies:

Catalyst Screening: The choice of catalyst can profoundly impact both yield and selectivity. For instance, in cross-coupling reactions to form substituted benzaldehydes, palladium catalysts with specific phosphine (B1218219) ligands have been shown to be highly effective. acs.org The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), also offers the potential for high selectivity and ease of separation. rsc.org For example, a vanadium-centered MOF has been used to selectively oxidize benzyl alcohol to either benzaldehyde or benzoic acid simply by tuning the reaction temperature. rsc.org

Reaction Conditions: Parameters such as temperature, solvent, reaction time, and reagent stoichiometry must be systematically varied to find the optimal conditions. The use of design of experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify optimal parameters.

Protecting Groups: In complex syntheses, the use of protecting groups can be essential to prevent unwanted side reactions and improve selectivity. For aldehydes, which are susceptible to oxidation and other reactions, temporary protection as an acetal (B89532) can be a viable strategy. google.com

Interactive Table: Factors Influencing Yield and Selectivity in Benzaldehyde Synthesis

| Factor | Influence on Yield | Influence on Selectivity | Example Application |

| Catalyst | High | High | Use of specific Pd-phosphine complexes in cross-coupling reactions. acs.org |

| Temperature | Varies | High | Temperature-tuned selectivity in the oxidation of benzyl alcohol using a MOF catalyst. rsc.org |

| Solvent | Medium | Medium | Choice of solvent can affect reaction rates and suppress side reactions. |

| Protecting Groups | High | High | Acetal protection of the aldehyde group to prevent oxidation. google.com |

This table provides a general overview of factors based on literature for substituted benzaldehydes.

Purity Profile Management in Research-Scale Production

At the research scale, obtaining a compound with a high degree of purity is paramount for accurate characterization and for its use in subsequent reactions or biological assays. The management of the purity profile involves both minimizing the formation of impurities during the synthesis and effectively removing them during purification.

Common Impurities in Benzaldehyde Synthesis:

A common impurity in the synthesis and storage of benzaldehydes is the corresponding benzoic acid, formed through oxidation. chemicalcas.comsciencemadness.org Other potential impurities can arise from side reactions, unreacted starting materials, or residual solvents and reagents.

Purification Techniques:

Extraction: A standard method to remove acidic impurities like benzoic acid is to wash an ethereal solution of the crude product with an aqueous basic solution, such as sodium carbonate or sodium hydroxide (B78521). chemicalcas.comsciencemadness.org

Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation.

Distillation: For liquid aldehydes, distillation, particularly under reduced pressure, can be an effective purification method to remove less volatile or non-volatile impurities. sciencemadness.org Care must be taken to avoid high temperatures which can cause degradation. sciencemadness.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

The purity of the final compound is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reactivity and Chemical Transformations of 5 Benzyloxy 2 Chlorobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 5-(benzyloxy)-2-chlorobenzaldehyde is a key site for various chemical reactions, enabling its conversion into a diverse array of other functional groups and molecular scaffolds.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: The aldehyde can be oxidized to 5-(benzyloxy)-2-chlorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide under acidic conditions. smolecule.com

Reduction: Conversely, reduction of the aldehyde group leads to the formation of (5-(benzyloxy)-2-chlorophenyl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Oxidation | 5-(Benzyloxy)-2-chlorobenzoic acid | Potassium permanganate, Chromium trioxide |

| Reduction | (5-(Benzyloxy)-2-chlorophenyl)methanol | Sodium borohydride, Lithium aluminum hydride |

Condensation Reactions (e.g., Knoevenagel, Schiff base formation, Wittig reactions)

The aldehyde functionality of this compound readily participates in various condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration reaction. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For instance, the reaction of an aldehyde with an active methylene (B1212753) compound like malonic acid or its derivatives, in the presence of a catalyst, yields a substituted alkene. wikipedia.orgsigmaaldrich.com This method is significant for synthesizing various α,β-unsaturated acids and their derivatives. researchgate.net The reaction's product selectivity can often be controlled by adjusting the reaction conditions. nih.gov

Schiff Base Formation: this compound can react with primary amines to form Schiff bases, also known as imines. nih.govyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of Schiff bases is often reversible and can be influenced by the pH of the reaction medium. youtube.com These compounds are important intermediates in various synthetic pathways. youtube.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's location. libretexts.orgwikipedia.org The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comudel.edu The stereochemical outcome of the Wittig reaction, yielding either the E or Z isomer, is influenced by the nature of the ylide used. stackexchange.com Unstabilized ylides typically lead to the Z-alkene, while stabilized ylides favor the E-alkene. stackexchange.com

| Condensation Reaction | Reactant | General Product |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., Malonic acid) | Substituted alkene (α,β-unsaturated carbonyl) |

| Schiff Base Formation | Primary amine | Imine (Schiff base) |

| Wittig Reaction | Phosphonium ylide (Wittig reagent) | Alkene |

Alkynylation and Addition Reactions

The aldehyde group is also susceptible to alkynylation and other nucleophilic addition reactions, further expanding its synthetic potential.

Alkynylation: The addition of terminal alkynes to the aldehyde group results in the formation of propargyl alcohols. This transformation can be catalyzed by various metal complexes. For example, 2-chlorobenzaldehyde (B119727) undergoes alkynylation with phenylacetylene (B144264) in the presence of catalytic ligands and dimethylzinc. Copper-catalyzed alkynylation reactions are also well-established. nih.gov

Transformations Involving the Aromatic Ring and Substituents

Beyond the reactivity of the aldehyde group, the aromatic ring and its substituents, the chloro and benzyloxy groups, offer additional sites for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position (e.g., Suzuki, Sonogashira)

The chlorine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This powerful reaction couples the aryl chloride with an organoborane compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Suzuki coupling is widely used for the synthesis of biaryl compounds and other conjugated systems. libretexts.orgnih.gov The reactivity of aryl chlorides in Suzuki coupling can be enhanced by using bulky, electron-rich phosphine ligands on the palladium catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orglibretexts.org It provides a direct route to arylalkynes. libretexts.org The reaction can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | General Product | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoborane (e.g., boronic acid) | Biaryl compound | Palladium catalyst and a base |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Palladium and Copper co-catalysts with a base |

Deprotection and Modifications of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality and can be removed or modified when necessary.

Deprotection: The benzyl (B1604629) ether can be cleaved to reveal the free phenol. A common method for deprotection is palladium-catalyzed hydrogenolysis. organic-chemistry.org Alternative methods include the use of strong acids or oxidative cleavage. organic-chemistry.org For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl groups. organic-chemistry.orgclockss.org Another approach involves the use of BCl3, often in the presence of a cation scavenger like pentamethylbenzene, to effect debenzylation under mild conditions. researchgate.net Recent developments have also shown that a nitroxyl (B88944) radical can catalyze the oxidative deprotection of benzyl groups in the presence of a co-oxidant. nih.gov

Dear User,

Following a comprehensive search of scientific databases and public literature, we have determined that there is a lack of specific published research on the chemical compound “this compound” for the topics requested in your outline.

Specifically, we were unable to locate any detailed research findings, data tables, or scholarly articles pertaining to:

Further Aromatic Functionalization of this compound.

The use of this compound as a building block in Multi-Component Reactions .

Stereoselective Aspects in the synthesis of derivatives starting from this compound.

The search results did not yield any concrete examples, reaction schemes, or datasets for this specific compound within the requested contexts. Therefore, we are unable to generate the article as outlined while adhering to the core requirements of scientific accuracy and reliance on verifiable sources.

We apologize for any inconvenience this may cause. This gap in the available literature suggests that the specific reactivity and applications you wished to explore for this compound may be a novel area of chemical research.

5 Benzyloxy 2 Chlorobenzaldehyde As a Key Intermediate in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

The reactivity of the aldehyde functional group, combined with the influence of the benzyloxy and chloro substituents, makes 5-(benzyloxy)-2-chlorobenzaldehyde an ideal starting material for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazopyridines, Pyrazolines)

Imidazopyridines are a significant class of nitrogen-containing fused heterocyclic compounds with a broad range of applications in medicinal and agricultural chemistry. google.com The synthesis of imidazopyridine derivatives often involves the condensation of 2-aminopyridine (B139424) with α-haloketones or through multi-component reactions. nih.gove3s-conferences.orgrsc.org While direct synthesis from this compound is not explicitly detailed in the provided context, aldehydes are crucial in forming the imidazole (B134444) ring of imidazopyridines, for instance, through reaction with 2,3-diaminopyridine. google.com

Pyrazolines, another important class of nitrogen-containing heterocycles, are frequently synthesized through the cyclization of chalcones with hydrazine (B178648) derivatives. researchgate.nete-journals.inresearchgate.net Chalcones are α,β-unsaturated ketones that can be readily prepared by the Claisen-Schmidt condensation of an aldehyde with a ketone. jetir.orgnih.gov In this context, this compound can react with various acetophenones to yield the corresponding chalcone (B49325) precursors. These chalcones are then treated with reagents like phenylhydrazine (B124118) to afford the target pyrazoline derivatives. researchgate.netsemanticscholar.org The reaction conditions for pyrazoline synthesis can vary, including conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. semanticscholar.org

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Precursor (from Aldehyde) | Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| Chalcone from this compound and Acetophenone | Phenylhydrazine | Ethanol, Microwave | Phenyl-substituted pyrazoline | semanticscholar.org |

| Chalcone from various benzaldehydes and Acetophenones | Hydrazine Hydrate | Formic Acid | Dihydropyrazole-1-carbaldehyde | researchgate.net |

Formation of Oxygen-Containing Ring Systems (e.g., Oxiranes)

The aldehyde functional group of this compound is a key feature for the synthesis of oxiranes, also known as epoxides. One established method for converting aldehydes to oxiranes is through the generation of sulfonium (B1226848) ylides. A one-pot procedure involves generating a trimethylsulfonium (B1222738) salt from methanol (B129727), sulfuric acid, and dimethyl sulfide. The subsequent addition of a base generates the ylide, which then reacts with the aldehyde to form the corresponding oxirane. For instance, o-chlorobenzaldehyde can be converted to its epoxide with high yields using hexamethylphosphorous triamide. orgsyn.org This methodology is applicable to a range of aromatic aldehydes, suggesting its utility for the transformation of this compound into its corresponding oxirane. orgsyn.org

Building Block for Polyheterocyclic Systems

The versatility of this compound extends to the construction of more complex polyheterocyclic systems. Imidazopyridines themselves are fused bicyclic heterocycles. rsc.org Further functionalization or incorporation into larger scaffolds can lead to polyheterocyclic structures. For example, imidazopyridine-based pyran bis-heterocycles have been synthesized, demonstrating the potential to build upon the initial heterocyclic core. nih.gov The ability to first form a heterocyclic ring like a pyrazoline or imidazopyridine from this compound provides a foundation for subsequent reactions to create more elaborate, multi-ring systems.

Role in the Synthesis of Biologically Relevant Frameworks (Focus on chemical synthesis, not biological activity)

The structural motifs derived from this compound are prevalent in a variety of biologically relevant molecules. This section focuses on the chemical synthesis of these frameworks.

Synthesis of Chalcones and Related Structures

Chalcones are open-chain flavonoids that serve as precursors for a variety of other flavonoids and are synthesized via the Claisen-Schmidt condensation. jetir.orgnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aryl ketone. nih.gov this compound is an ideal candidate for this reaction, reacting with various acetophenones to produce a diverse range of chalcone derivatives. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.netpharmascholars.com Solvent-free methods, involving grinding the reactants with a solid base, have also been developed, sometimes leading to higher yields. jetir.orgrsc.org

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| This compound | Substituted Acetophenone | NaOH or KOH | Ethanol | Chalcone derivative | researchgate.net |

| Benzaldehyde (B42025) derivatives | Acetophenone | NaOH | Ethanol | Chalcone | nih.gov |

| 4-Methoxy acetophenone | Substituted Benzaldehydes | Methanolic KOH | Methanol | Substituted Chalcone | pharmascholars.com |

Intermediate in the Total Synthesis of Complex Natural Product Analogs

The total synthesis of natural products and their analogs is a cornerstone of organic chemistry, driving the development of new synthetic methodologies. nih.govuci.edu Complex molecules often require multi-step syntheses, where key intermediates possessing specific functional groups are essential. nih.govrsc.org While a direct application of this compound in a specific total synthesis of a natural product analog is not explicitly detailed in the provided search results, its role as a precursor to important structural motifs like chalcones and heterocycles positions it as a valuable intermediate in such endeavors. nih.govnih.gov The synthesis of analogs of complex natural products often involves the modular assembly of different fragments. nih.gov The chemical handles present in this compound and its derivatives allow for their incorporation into larger, more complex molecular frameworks, contributing to the synthesis of novel analogs of natural products. nih.gov

Design and Synthesis of Novel Derivatives and Analogs for Chemical Research

The molecular architecture of this compound, characterized by a reactive aldehyde function, a deactivating chloro-substituent, and a modifiable benzyloxy group, establishes it as a versatile scaffold for synthetic chemists. These features allow for systematic structural modifications to design and synthesize novel derivatives and analogs. The primary goal of this research is to investigate structure-activity relationships (SAR) and to develop new molecules with tailored properties for applications in medicinal chemistry and materials science. smolecule.com

Strategies for Derivatization

The design of new analogs based on the this compound framework generally involves three main strategies: modification of the aldehyde group, alteration of the benzyloxy moiety, and its use as a foundational building block for constructing more complex heterocyclic systems.

Modification of the Aldehyde Group: The aldehyde functional group is a prime site for derivatization. It readily participates in condensation reactions to form a wide array of new compounds. A notable example is the reaction with thiosemicarbazides to yield thiosemicarbazones. For instance, the related compound 5-(benzyloxy)-2-bromobenzaldehyde (B113107) has been used to synthesize 5-(benzyloxy)-2-bromobenzaldehyde n-cyclohexylthiosemicarbazone, a complex derivative provided for early discovery research. sigmaaldrich.com Such transformations are crucial for introducing new pharmacophores and altering the electronic and steric properties of the parent molecule.

Modification of the Benzyloxy Group: The benzyloxy portion of the molecule offers another avenue for creating analogs. Researchers have synthesized derivatives by introducing various substituents onto the benzyl (B1604629) ring to modulate biological activity. Studies on related isomers, such as 2-(benzyloxy)benzaldehydes, have demonstrated that adding electron-donating or electron-withdrawing groups to the benzyl ring significantly impacts their anticancer potency. nih.gov For example, derivatives like 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) and 2-[(4-chlorobenzyl)oxy]benzaldehyde (B1595980) were synthesized to explore these electronic effects. nih.gov Similarly, analogs with different halogen substitutions, such as 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde, have been created to enhance properties like lipophilicity.

Use as a Building Block for Heterocyclic Systems: Perhaps the most powerful application of benzyloxy-substituted chlorobenzaldehydes is as key intermediates in the synthesis of complex, multi-ring systems. The benzaldehyde core serves as a starting point for constructing novel heterocyclic scaffolds with significant therapeutic potential.

Benzothiazole (B30560) Derivatives for Parkinson's Disease Research: In the search for multifunctional agents to treat Parkinson's disease, researchers have designed and synthesized a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. nih.govresearchgate.net The synthesis typically begins with the condensation of a substituted aminothiophenol with a benzyloxy-containing hydroxybenzaldehyde. The resulting benzothiazole derivatives were evaluated for their ability to act as potent and selective monoamine oxidase B (MAO-B) inhibitors, with some compounds also showing excellent antioxidant and metal-chelating properties. nih.gov

Pyrazoloquinoline Ligands for Benzodiazepine (B76468) Receptors: Computer-aided drug design has been employed to incorporate a benzyloxy substituent into pyrazoloquinoline ligands for the benzodiazepine receptor (BZR). nih.gov This work aimed to determine if the benzyloxy group could function as an agonist pharmacophoric descriptor for this class of ligands. The synthesis of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one confirmed that the benzyloxy moiety could be successfully integrated into this complex heterocyclic system, leading to a compound predicted to be a BZR agonist. nih.gov

Research Findings

The exploration of derivatives originating from benzyloxybenzaldehydes has yielded significant findings, particularly in the context of anticancer research. A study focused on a series of benzyloxybenzaldehyde derivatives revealed that several compounds exhibited significant activity against the human leukemia (HL-60) cell line. nih.gov Specifically, compounds such as 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) and 2-[(4-chlorobenzyl)oxy]benzaldehyde showed notable potency. nih.gov Further investigation indicated that these active compounds could induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase, pointing to a mechanism involving the disruption of mitochondrial membrane potential. nih.gov

The table below summarizes representative derivatives and analogs designed from benzyloxybenzaldehyde scaffolds for various research applications.

Table 1: Representative Derivatives of Benzyloxybenzaldehydes and Their Research Focus

| Derivative/Analog Class | Specific Example | Type of Modification | Research Focus | Reference(s) |

|---|---|---|---|---|

| Halogenated Benzyloxy Analogs | 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde | Substituted Benzyl Group | Potential enhanced lipophilicity | |

| Methoxy-Substituted Analogs | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Substituted Benzyl Group | Anticancer activity against HL-60 cells | nih.gov |

| Thiosemicarbazone Derivatives | 5-(benzyloxy)-2-bromobenzaldehyde n-cyclohexylthiosemicarbazone | Aldehyde Condensation | Early discovery chemical probe | sigmaaldrich.com |

| Benzothiazole Heterocycles | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Heterocycle Synthesis | MAO-B inhibitors for Parkinson's disease | nih.govresearchgate.net |

| Pyrazoloquinoline Heterocycles | 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one | Heterocycle Synthesis | Benzodiazepine receptor (BZR) agonist | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can unequivocally establish the molecular formula of 5-(Benzyloxy)-2-chlorobenzaldehyde, which is C₁₄H₁₁ClO₂. The calculated exact mass for the neutral molecule is 246.04475 u, and the expected monoisotopic mass for its protonated molecular ion [M+H]⁺ would be approximately 247.05203 u. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately two mass units higher than the ³⁵Cl peak, with a relative intensity of about one-third.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound is expected to break apart in predictable ways, revealing its constituent functional groups. libretexts.orgmiamioh.edu

Predicted Fragmentation Pattern:

The fragmentation of aromatic aldehydes and ethers often involves specific bond cleavages. miamioh.edudocbrown.inforesearchgate.net Key predicted fragmentation pathways for this compound include:

Loss of a hydrogen radical (-•H): Formation of a stable [M-H]⁺ ion (m/z 139 for the 2-chlorobenzaldehyde (B119727) fragment if the benzyloxy group is lost first) is a common feature for aldehydes. miamioh.eduresearchgate.net

Loss of the formyl radical (-•CHO): Cleavage of the aldehyde group would result in an [M-CHO]⁺ ion. docbrown.info

Loss of a chlorine radical (-•Cl): This cleavage would lead to an [M-Cl]⁺ ion.

Benzylic C-O bond cleavage: This is a very common and often dominant fragmentation pathway for benzyloxy compounds, leading to the formation of a stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91. The remaining fragment would correspond to the 2-chloro-5-hydroxybenzaldehyde (B104083) radical cation.

Tropylium (B1234903) ion formation: The benzyl cation (m/z 91) often rearranges to the highly stable tropylium ion.

Loss of the phenyl group: The phenyl cation ([C₆H₅]⁺) at m/z 77 is another common fragment arising from the benzyl moiety. researchgate.net

An interactive data table summarizing the predicted high-resolution mass spectrometry data is presented below.

| Ion Formula | Fragment Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₁₄H₁₁³⁵ClO₂]⁺• | Molecular Ion (M⁺•) | 246.04475 |

| [C₁₄H₁₁³⁷ClO₂]⁺• | Molecular Ion (M+2) | 248.04180 |

| [C₁₃H₁₀³⁵ClO₂]⁺ | Loss of CH₃ (unlikely, but possible) | 233.03691 |

| [C₇H₄³⁵ClO]⁺• | Loss of C₇H₇• (benzyl radical) | 139.99489 |

| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91.05478 |

| [C₆H₅]⁺ | Phenyl ion | 77.03913 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the three aromatic protons on the chlorobenzaldehyde ring, and the seven protons of the benzyloxy group.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.8–10.5 ppm. orientjchem.org

Aromatic Protons (Chlorobenzaldehyde Ring): The three protons on the main aromatic ring will exhibit specific splitting patterns due to their coupling with each other. H-6 (ortho to the aldehyde) is expected to be a doublet, H-4 (ortho to the benzyloxy group) a doublet of doublets, and H-3 (ortho to the chlorine) a doublet. Their chemical shifts will be influenced by the electronic effects of the aldehyde, chlorine, and benzyloxy substituents.

Benzyloxy Protons (-OCH₂Ph): The two methylene (B1212753) protons (-CH₂-) will appear as a sharp singlet around δ 5.1–5.4 ppm. mdpi.com The five protons of the phenyl ring will typically appear as a multiplet in the δ 7.3–7.5 ppm range. mdpi.com The two protons ortho to the -CH₂O- group may be slightly shifted from the meta and para protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and will appear at approximately δ 185-195 ppm. youtube.com

Aromatic Carbons: The six carbons of the chlorobenzaldehyde ring and the six carbons of the benzyl phenyl ring will appear in the aromatic region (δ 110–160 ppm). The carbons directly attached to oxygen (C-5) and chlorine (C-2) will have characteristic shifts. The effect of electron-donating and electron-withdrawing groups on the chemical shifts of aromatic carbons is well-documented. rsc.org

Methylene Carbon (-OCH₂Ph): The benzylic carbon is expected to resonate around δ 70–75 ppm. mdpi.comchemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments.

COSY: Would show correlations between coupled protons, confirming the connectivity of the aromatic protons on each ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons (H₂C-O) and the C-5 carbon of the benzaldehyde (B42025) ring, or between the aldehyde proton and the C-2 and C-6 carbons, definitively confirming the placement of the substituents.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10.2 | -CHO | ~191.0 | -CHO |

| ~7.8 | Ar-H (H-6) | ~158.0 | Ar-C (C-5) |

| ~7.5 | Ar-H (H-4) | ~136.0 | Ar-C (benzyl ipso-C) |

| ~7.3-7.5 | Ar-H (benzyl) | ~134.0 | Ar-C (C-2) |

| ~7.1 | Ar-H (H-3) | ~127-129 | Ar-C (benzyl o, m, p) |

| ~5.2 | -OCH₂- | ~125.0 | Ar-C (C-4) |

| ~118.0 | Ar-C (C-6) | ||

| ~115.0 | Ar-C (C-3) | ||

| ~71.0 | -OCH₂- |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands confirming its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1705–1730 cm⁻¹. uc.edulibretexts.org Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to a saturated aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). vscht.cz The aliphatic C-H stretches of the methylene (-CH₂-) group will be found just below 3000 cm⁻¹. The aldehyde C-H stretch shows two characteristic weak bands around 2850 and 2750 cm⁻¹. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450–1600 cm⁻¹ region. libretexts.org

C-O Stretch: The aryl-alkyl ether C-O-C asymmetric stretch is expected to produce a strong band in the 1220-1260 cm⁻¹ region. orientjchem.orguc.edu

C-Cl Stretch: A strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. uc.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and C-O stretches are often weaker than in IR, aromatic C=C ring vibrations are typically strong and provide a characteristic fingerprint. The symmetric vibrations of the molecule are often more prominent in the Raman spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100-3030 | Aromatic C-H Stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H Stretch (-CH₂-) | Medium-Weak |

| 2850 & 2750 | Aldehyde C-H Stretch | Weak |

| 1730-1705 | Aldehyde C=O Stretch | Strong |

| 1600-1450 | Aromatic C=C Ring Stretches | Medium-Strong |

| 1260-1220 | Asymmetric Aryl-Alkyl C-O-C Stretch | Strong |

| 800-600 | C-Cl Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

While no public crystal structure for this compound is currently available, such an analysis would reveal:

The planarity of the benzaldehyde ring system.

The conformation of the benzyloxy group relative to the plane of the benzaldehyde ring.

Intermolecular interactions in the solid state, such as π-π stacking between aromatic rings or C-H···O hydrogen bonds, which govern the crystal packing.

This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile, thermally sensitive compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector would be used for detection, as the aromatic rings and carbonyl group provide strong chromophores. A pure sample would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which is often required to be >95% for research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful tool for both separation and identification. orientjchem.org The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each peak. researchgate.net This allows for the confirmation of the molecular weight and fragmentation pattern of the main component, as well as the tentative identification of any impurities. The total ion chromatogram (TIC) from a GC-MS analysis serves as a robust indicator of sample purity.

Theoretical and Computational Studies of 5 Benzyloxy 2 Chlorobenzaldehyde

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative and efficient catalytic systems is paramount to unlocking the full synthetic potential of 5-(benzyloxy)-2-chlorobenzaldehyde. Future research will likely focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is a cornerstone of modern organic synthesis, its application to sterically hindered and electronically complex substrates like this compound remains an area for development. Research into novel phosphine (B1218219) ligands and palladium precatalysts could lead to more efficient Suzuki, Heck, and Sonogashira couplings at the chloro- position. Such advancements would enable the introduction of a wide range of aryl, vinyl, and alkynyl groups, respectively, providing access to a diverse array of complex molecular architectures. A recent study on palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes highlights the potential for direct C-H functionalization, a strategy that could be explored for this compound. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as a powerful tool for umpolung reactivity of aldehydes. mdpi.com Future investigations could explore the use of NHCs to promote novel transformations of the aldehyde group in this compound. This could include homo- and cross-benzoin condensations, Stetter reactions, and aerobic oxidations to the corresponding carboxylic acid, offering mild and efficient alternatives to traditional methods. mdpi.com

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new avenues for the functionalization of this compound. This could involve the development of catalytic systems for radical-based C-H functionalization, dehalogenation, or coupling reactions, providing access to novel derivatives under mild and environmentally friendly conditions.

A comparative look at catalytic systems for related benzaldehyde (B42025) transformations is presented in the table below.

| Catalytic System | Transformation | Potential Application for this compound |

| Pd(OAc)₂ / Phosphine Ligand | Suzuki Coupling | Arylation at the 2-chloro position |

| Cu(I) / Phenanthroline Ligand | Ullmann Condensation | Amination or etherification at the 2-chloro position |

| N-Heterocyclic Carbene (NHC) | Stetter Reaction | Acylation of Michael acceptors |

| Ru(bpy)₃²⁺ / Visible Light | Photoredox Catalysis | Radical-based C-H functionalization |

Exploration of New and Unprecedented Reaction Pathways

The unique structural features of this compound make it a promising substrate for the discovery of new and unprecedented reaction pathways.

Domino and Cascade Reactions: The presence of three distinct functional groups (aldehyde, chloro, and benzyloxy) in close proximity allows for the design of novel domino or cascade reactions. For instance, a single catalytic system could initiate a sequence of transformations, such as an initial coupling at the chloro position followed by an intramolecular cyclization involving the aldehyde. Palladium-catalyzed cascade reactions are known to be powerful for the synthesis of complex polycyclic scaffolds. rsc.org

Synthesis of Heterocyclic Scaffolds: this compound is an ideal starting material for the synthesis of various heterocyclic compounds. For example, condensation with anilines or other binucleophiles could lead to the formation of quinolines, benzodiazepines, and other medicinally relevant scaffolds. The synthesis of quinolines from 2-chloroquinoline-3-carbaldehydes, a related class of compounds, has been demonstrated. rsc.org Furthermore, the reaction with 2-aminothiophenol (B119425) can yield benzothiazole (B30560) derivatives. researchgate.net

C-H Activation Strategies: Direct functionalization of the aromatic C-H bonds of the benzyloxy group or the benzaldehyde ring represents a highly atom-economical approach to new derivatives. Research into transition-metal-catalyzed C-H activation could unlock novel pathways for arylation, alkylation, or amination, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular oxidative C-H bond functionalization has been shown to be an effective strategy for heterocycle formation. organic-chemistry.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow Synthesis of the Core Scaffold: The synthesis of this compound itself could be optimized for continuous flow processing. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The continuous flow preparation of benzaldehyde from benzyl (B1604629) dichloride has been reported, demonstrating the feasibility of such approaches. google.com

Automated Derivatization: An automated synthesis platform could be employed to rapidly generate a library of derivatives from this compound. By utilizing robotic liquid handlers and flow reactors, a wide range of coupling partners and reagents could be systematically reacted with the core scaffold, accelerating the discovery of new compounds with desired properties. Flow chemistry has been successfully applied to the synthesis of various pharmaceutical products. acs.org

The table below outlines the potential benefits of integrating the synthesis of this compound and its derivatives into flow chemistry.

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat and Mass Transfer | Limited by vessel size | Excellent due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, enhanced safety |

| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and mixing |

Computational Design of Advanced Derivatives with Tailored Chemical Reactivity

Computational chemistry and molecular modeling are invaluable tools for the rational design of advanced derivatives of this compound with tailored chemical reactivity.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule. researchgate.netnih.gov This allows for the in-silico screening of potential reaction pathways and the prediction of regioselectivity in reactions such as electrophilic aromatic substitution or nucleophilic attack. Such computational studies have been performed on substituted benzaldehydes to understand their structure-reactivity relationships. researchgate.net

Designing Substrates for Specific Catalytic Systems: Computational modeling can aid in the design of derivatives of this compound that are optimized for specific catalytic transformations. For example, the electronic and steric properties of the molecule can be fine-tuned to enhance its reactivity and selectivity in a particular palladium-catalyzed cross-coupling reaction.

Exploring Conformational Landscapes: The bulky benzyloxy group can influence the conformational preferences of the molecule, which in turn can affect its reactivity. Computational studies can explore the conformational landscape of this compound and its derivatives, providing insights into how conformation influences reaction outcomes.

Exploration of this compound in Materials Science Applications (e.g., organic electronics precursors)

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of novel organic materials with applications in organic electronics.

Precursors for Conjugated Polymers: The aldehyde functionality can be used as a reactive handle for polymerization reactions, while the chloro- and benzyloxy- groups can be used to tune the electronic properties and solubility of the resulting polymers. For example, Knoevenagel condensation with activated methylene (B1212753) compounds could lead to the formation of conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Benzaldehyde derivatives have been used in the fabrication of metal/semiconductor junction devices. researchgate.net

Building Blocks for Organic Semiconductors: Through judicious chemical modification, derivatives of this compound could be designed to self-assemble into well-ordered structures, a key requirement for efficient charge transport in organic field-effect transistors (OFETs). The synthesis of poly(benzaldehyde-co-thiophene) composites has been explored for their electrical properties. researchgate.net

Luminescent Materials: The extended aromatic system of derivatives of this compound could give rise to interesting photophysical properties, including fluorescence and phosphorescence. By incorporating different functional groups, the emission wavelength and quantum yield could be tuned, leading to the development of new luminescent materials for sensing and imaging applications. Theoretical studies on the electronic spectra of benzaldehyde provide a basis for understanding these properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.